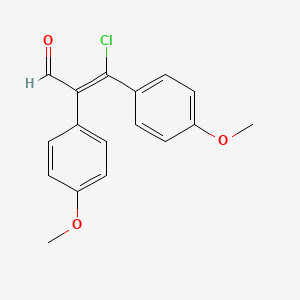
(Z)-3-氯-2,3-双(4-甲氧基苯基)丙烯醛
描述
温多芬是一种选择性抑制Wnt/β-连环蛋白信号通路的小分子化合物。该化合物特异性地靶向β-连环蛋白-1的C端转录激活域,但不作用于β-连环蛋白-2。温多芬以其破坏β-连环蛋白与p300(一种组蛋白乙酰转移酶)结合的能力而闻名,而不会影响密切相关的CREB结合蛋白(CBP)。这种特异性使温多芬成为研究Wnt信号通路及其在各种生物过程和疾病中的意义的宝贵工具 .
科学研究应用
温多芬具有广泛的科学研究应用,包括:
化学: 用作研究Wnt/β-连环蛋白信号通路及其在各种化学过程中的作用的工具。
生物学: 用于研究Wnt信号通路在胚胎发育、细胞增殖和迁移中的作用。
医学: 研究其在治疗癌症等疾病中的潜在治疗应用,其中Wnt信号通路的异常发挥作用。
生化分析
Biochemical Properties
Windorphen functions by selectively inhibiting p300, a histone acetyltransferase that acts as a critical coactivator of β-catenin . By disrupting the association of p300 with the C-terminal transactivation domain of β-catenin, Windorphen effectively blocks Wnt signaling . This inhibition does not affect the closely related CREB-binding protein (CBP), highlighting the specificity of Windorphen’s action . The compound has shown efficacy in inducing apoptosis in several Wnt-dependent tumor cell lines, including colon adenocarcinoma and prostate cancer cell lines .
Cellular Effects
Windorphen exerts significant effects on various cell types and cellular processes. In Wnt-dependent tumor cell lines, such as colon adenocarcinoma SW480 and RKO, as well as prostate cancer cell lines DU145 and PC3, Windorphen induces apoptosis . This compound influences cell signaling pathways by inhibiting the Wnt/β-catenin pathway, leading to altered gene expression and cellular metabolism . The disruption of Wnt signaling by Windorphen results in decreased cell proliferation and increased cell death in these cancer cell lines .
Molecular Mechanism
At the molecular level, Windorphen exerts its effects by binding to p300 and preventing its interaction with β-catenin . This selective inhibition of p300 disrupts the transcriptional activity of β-catenin, leading to the downregulation of Wnt target genes . The inhibition of histone acetyltransferase activity by Windorphen also contributes to changes in gene expression, further impacting cellular function . This dual mechanism of action underscores the compound’s potential as a therapeutic agent in Wnt-dependent cancers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Windorphen have been observed to change over time. The compound is stable under specific storage conditions, such as protection from light and freezing . Long-term studies have shown that Windorphen maintains its efficacy in inhibiting Wnt signaling and inducing apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of Windorphen vary with different dosages in animal models. Studies have demonstrated that lower doses of Windorphen effectively inhibit Wnt signaling without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Determining the optimal dosage for therapeutic applications is crucial to maximize the benefits of Windorphen while minimizing potential side effects .
Metabolic Pathways
Windorphen is involved in metabolic pathways related to the Wnt/β-catenin signaling pathway . By inhibiting p300, Windorphen affects the acetylation of histones and other proteins, leading to changes in gene expression and metabolic flux . The compound’s interaction with enzymes and cofactors involved in these pathways further influences cellular metabolism and function .
Transport and Distribution
Within cells and tissues, Windorphen is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of Windorphen, affecting its activity and efficacy . Understanding the transport and distribution mechanisms of Windorphen is essential for optimizing its therapeutic potential .
Subcellular Localization
Windorphen’s subcellular localization is primarily determined by its interactions with p300 and β-catenin . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its inhibitory effects on Wnt signaling . The precise subcellular localization of Windorphen is critical for its function and therapeutic efficacy .
准备方法
合成路线和反应条件: 温多芬通过多步有机合成工艺合成。关键步骤包括(E)-3-氯-2,3-双(4-甲氧基苯基)丙烯醛结构的形成。 合成通常从制备4-甲氧基苯甲醛开始,该物质经过一系列反应,包括氯化和醛醇缩合,最终形成目标产物 .
工业生产方法: 温多芬的工业生产涉及实验室合成工艺的放大。这包括优化反应条件,如温度、压力和溶剂体系,以确保高产率和纯度。 最终产物通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: 温多芬经历几种类型的化学反应,包括:
氧化: 温多芬可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将温多芬转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在适当条件下使用卤素和亲核试剂等试剂.
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,温多芬的氧化可以产生各种氧化衍生物,而还原可以产生该化合物的还原形式 .
作用机制
温多芬通过选择性抑制Wnt/β-连环蛋白信号通路发挥其作用。它特异性地靶向β-连环蛋白-1的C端转录激活域,破坏其与组蛋白乙酰转移酶p300的结合。这种抑制阻止了Wnt靶基因的转录激活,导致Wnt信号通路的抑制。 所涉及的分子靶标包括β-连环蛋白-1和p300,而受影响的通路是与Wnt信号通路相关的通路 .
相似化合物的比较
温多芬在其选择性抑制Wnt/β-连环蛋白信号通路方面是独特的。类似的化合物包括:
ICG-001: 另一种Wnt/β-连环蛋白通路的選択性抑制剂,但它靶向β-连环蛋白与CBP而不是p300的相互作用。
XAV939: 抑制tankyrase,导致Axin稳定和Wnt信号通路的抑制。
LGK974: 一种刺猬蛋白抑制剂,可以阻止Wnt配体的分泌,从而抑制Wnt信号通路 .
温多芬对p300的特异性和其选择性抑制β-连环蛋白-1的能力使其成为研究和潜在治疗应用的宝贵工具。
属性
IUPAC Name |
(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-WUKNDPDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




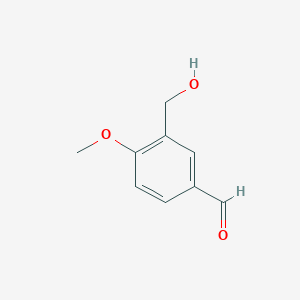
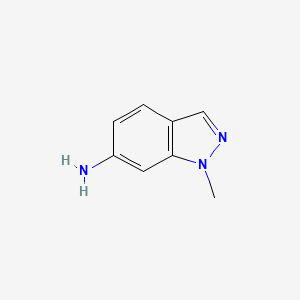
![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)
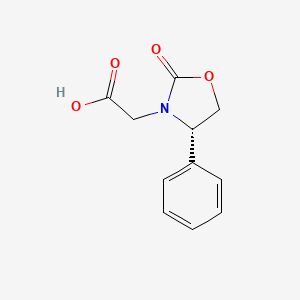

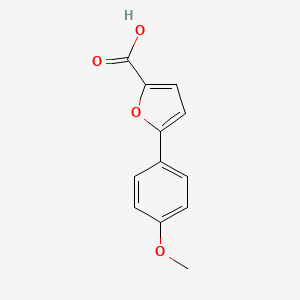
![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)
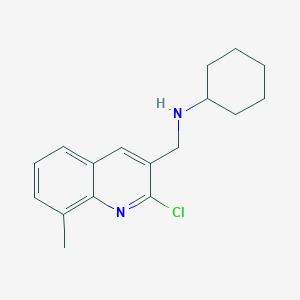
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)
![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)
